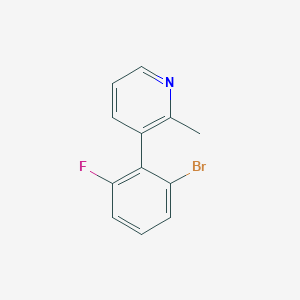

3-(2-Bromo-6-fluorophenyl)-2-methylpyridine

Description

Properties

Molecular Formula |

C12H9BrFN |

|---|---|

Molecular Weight |

266.11 g/mol |

IUPAC Name |

3-(2-bromo-6-fluorophenyl)-2-methylpyridine |

InChI |

InChI=1S/C12H9BrFN/c1-8-9(4-3-7-15-8)12-10(13)5-2-6-11(12)14/h2-7H,1H3 |

InChI Key |

IKWNHEZHHWYGQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=N1)C2=C(C=CC=C2Br)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-(2-Bromo-6-fluorophenyl)-2-methylpyridine

General Synthetic Strategy

The synthesis typically involves:

- Construction or modification of the pyridine ring with a methyl substituent at position 2.

- Introduction of bromine and fluorine atoms onto the phenyl ring, particularly at the 2- and 6-positions respectively.

- Use of electrophilic aromatic substitution, halogenation, and cross-coupling reactions to achieve selective substitution.

Detailed Preparation Routes

While direct literature specifically detailing the synthesis of 3-(2-Bromo-6-fluorophenyl)-2-methylpyridine is limited, related pyridine halogenation methods and aromatic substitution strategies provide a foundation:

Halogenation of Pyridine Derivatives

- A relevant patent (CN105017136A) describes the preparation of 2-bromo-3-methoxypyridine via bromination of 3-hydroxypyridine under controlled alkaline conditions at low temperature (−10 to 15 °C), followed by methylation in methyl alcohol with sodium and methyl iodide.

- This method highlights the importance of temperature control, pH adjustment, and stepwise functional group transformations to achieve high yield and purity.

Electrophilic Aromatic Substitution on Phenyl Ring

- Introduction of bromine at the 2-position and fluorine at the 6-position on the phenyl ring can be achieved via selective halogenation reactions.

- Electrophilic fluorination using reagents such as Selectfluor® has been demonstrated for related dihydropyridine compounds, indicating the feasibility of introducing fluorine under mild conditions.

Cross-Coupling Approaches

- Suzuki or Negishi cross-coupling reactions can be employed to attach a substituted phenyl ring (bearing bromine and fluorine) to a 2-methylpyridine core.

- This approach allows for modular synthesis, where halogenated phenyl boronic acids or organometallic reagents are coupled with halogenated pyridines.

Typical Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination of pyridine | Bromine in aqueous NaOH solution | −10 to 15 °C | 70-80 | Controlled addition, pH adjusted to 7 |

| Methylation | Sodium in methanol, methyl iodide, DMF solvent | Reflux, then RT | 75-80 | Under nitrogen, distillation to remove solvents |

| Electrophilic fluorination | Selectfluor® or equivalent fluorinating agent | Room temperature | Variable | Mild conditions, selective fluorination |

| Cross-coupling (if applied) | Pd-catalyst, base, halogenated phenyl boronic acid | 80-110 °C | 60-90 | Requires inert atmosphere |

RT = Room Temperature

Comparative Analysis of Preparation Methods

| Method | Advantages | Challenges | Yield Range (%) |

|---|---|---|---|

| Direct halogenation + methylation | Straightforward, uses common reagents | Requires strict temperature and pH control | 70-80 |

| Electrophilic fluorination | Mild conditions, selective fluorination | Fluorination reagents can be costly | Variable |

| Cross-coupling synthesis | Modular, versatile for different substituents | Requires expensive catalysts, careful purification | 60-90 |

Summary Table of Preparation Method Features

| Feature | Description | Importance |

|---|---|---|

| Reaction temperature | −10 to 15 °C for halogenation | Prevents over-bromination |

| pH control | Neutralization to pH 7 after bromination | Ensures product stability |

| Solvents | Aqueous NaOH, methanol, DMF, diethyl ether | Facilitates reaction and purification |

| Reagents | Bromine, sodium, methyl iodide, Selectfluor® | Key for selective substitution |

| Yield | 70-80% typical for bromination and methylation | Indicates efficient process |

| Purification | Recrystallization, extraction | Achieves high purity |

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-6-fluorophenyl)-2-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in solvents such as ethanol or acetonitrile.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

Major Products Formed

Substitution: Formation of 3-(2-azido-6-fluorophenyl)-2-methylpyridine.

Oxidation: Formation of 3-(2-bromo-6-fluorophenyl)-2-pyridinecarboxylic acid.

Reduction: Formation of 3-(2-bromo-6-fluorophenyl)-2-methylpyridine derivatives.

Scientific Research Applications

3-(2-Bromo-6-fluorophenyl)-2-methylpyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-6-fluorophenyl)-2-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(2-Bromo-6-fluorophenyl)-2-methylpyridine with structurally related brominated pyridines and aryl-substituted derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.

Table 1: Structural and Substituent Comparisons

| Compound Name | CAS Number | Key Substituents | Structural Features |

|---|---|---|---|

| 3-(2-Bromo-6-fluorophenyl)-2-methylpyridine | - | 2-Bromo-6-fluorophenyl, 2-methylpyridine | Biphenyl system with halogenated aryl group |

| 3-Bromo-6-fluoro-2-methylpyridine | 375368-83-5 | Br (C3), F (C6), CH₃ (C2) on pyridine | Halogens directly on pyridine ring |

| 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine | 1010422-53-3 | Br (C3), CF₃ (C6), CH₃ (C2) on pyridine | Electron-withdrawing CF₃ group |

| 3-Bromo-6-chloro-2-methylpyridine | 132606-40-7 | Br (C3), Cl (C6), CH₃ (C2) on pyridine | Mixed halogens on pyridine ring |

| 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine | - | 5-Cl-2-CF₃-phenyl, 3-F, 2-CH₃ on pyridine | Polyhalogenated aryl group |

Key Differences and Implications

Polarity and Bioactivity :

- Replacing fluorobenzyl groups with 2-methylpyridine (as in ) reduces MAO-B inhibition due to increased polarity. This suggests that the target compound’s phenyl group may balance lipophilicity better than pyridine-only derivatives, enhancing membrane permeability .

Safety and Handling :

- Brominated pyridines universally require stringent safety measures (e.g., NIOSH-approved respirators, chemical-resistant suits), as seen in SDS data for 2-Bromo-3-methylpyridine . The phenyl group in the target compound may slightly reduce volatility compared to smaller analogs like 3-Bromo-6-fluoro-2-methylpyridine.

Synthetic Utility :

- Compounds like 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine () highlight the use of Suzuki-Miyaura coupling for aryl-pyridine synthesis, a plausible route for the target compound. Steric hindrance from the 2-methyl group may necessitate optimized catalytic conditions .

Research Findings and Data

Insights

- Lipophilicity : The phenyl group in the target compound increases LogP compared to simpler pyridine derivatives, favoring blood-brain barrier penetration in drug design .

Biological Activity

3-(2-Bromo-6-fluorophenyl)-2-methylpyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its anti-thrombolytic properties, antimicrobial effects, and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of 3-(2-Bromo-6-fluorophenyl)-2-methylpyridine is CHBrFN, with a molecular weight of approximately 265.12 g/mol. The presence of bromine and fluorine atoms in its structure is believed to enhance its biological activity through electronic effects that influence molecular interactions with biological targets.

1. Anti-Thrombolytic Activity

Research indicates that compounds similar to 3-(2-Bromo-6-fluorophenyl)-2-methylpyridine exhibit significant anti-thrombolytic activity. For instance, a study on related pyridine derivatives showed that certain compounds demonstrated up to 31.61% inhibition of clot formation, suggesting potential applications in treating thrombotic disorders . The presence of halogen substituents like bromine and fluorine appears to play a critical role in enhancing this activity.

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that halogenated pyridines can exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, related derivatives have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains, indicating their potential as antimicrobial agents .

3. Interaction with Biological Targets

The interactions of halogenated pyridines with biological targets such as enzymes and receptors are crucial for understanding their pharmacodynamics. Studies suggest that the electronic effects of the halogens can enhance binding affinity and specificity towards target sites, which is essential for the development of effective therapeutics .

Comparative Analysis of Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Bromo-6-fluoro-3-methylpyridine | Similar halogenation pattern | Different methyl position affects reactivity |

| 3-Bromo-6-fluoro-2-methylpyridine | Bromine at a different position | Altered electronic properties |

| 4-Bromo-5-fluoro-3-methylpyridine | Different substitution pattern | May exhibit unique biological activities |

This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of structural optimization in drug design.

Case Studies and Research Findings

Several studies have highlighted the biological potential of halogenated pyridines:

- Anti-Thrombolytic Study : A specific derivative exhibited the highest anti-thrombolytic activity (31.61%) among a series of pyridine derivatives, attributed to dual halogenation .

- Antimicrobial Study : Another study reported that derivatives showed significant antibacterial activity against E. coli and S. aureus, with MIC values indicating strong potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.